3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine
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Overview
Description
3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine is a synthetic compound with the molecular formula C18H19N3O6 and a molecular weight of 373.36 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine typically involves the reaction of alanine derivatives with benzyloxycarbonyl and nitroso groups. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the use of strong acids or bases to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted alanine derivatives.
Scientific Research Applications
3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification or inhibition. This can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Another compound with a benzyloxycarbonyl group, used as an inhibitor of prolidase.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Contains a benzyloxycarbonyl group and is used in drug research.
Uniqueness
3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine is unique due to its combination of benzyloxycarbonyl and nitroso groups, which confer specific chemical reactivity and biological activity. This makes it a valuable tool in research settings for studying protein interactions and developing new therapeutic agents .
Properties
IUPAC Name |
3-[nitroso(phenylmethoxy)amino]-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6/c22-17(23)16(19-18(24)26-12-14-7-3-1-4-8-14)11-21(20-25)27-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMWYJBQUYYPCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CN(N=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858202 |
Source
|
Record name | N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286490-16-1 |
Source
|
Record name | N-[(Benzyloxy)carbonyl]-3-[(benzyloxy)(nitroso)amino]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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